molecular formula C7H11ClO B13286004 1-(Chloromethyl)cyclopentane-1-carbaldehyde

1-(Chloromethyl)cyclopentane-1-carbaldehyde

Cat. No.: B13286004
M. Wt: 146.61 g/mol
InChI Key: CLIBRIJIBKSVML-UHFFFAOYSA-N
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Description

1-(Chloromethyl)cyclopentane-1-carbaldehyde is an organic compound with the molecular formula C7H11ClO It is a derivative of cyclopentane, where a chloromethyl group and a formyl group are attached to the same carbon atom

Preparation Methods

Synthetic Routes and Reaction Conditions

1-(Chloromethyl)cyclopentane-1-carbaldehyde can be synthesized through several methods. One common approach involves the chloromethylation of cyclopentane-1-carbaldehyde. This reaction typically uses formaldehyde and hydrochloric acid in the presence of a catalyst such as zinc chloride. The reaction conditions often include moderate temperatures and controlled addition of reagents to ensure the desired product is obtained with high yield .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, cost-effectiveness, and safety. This could include the use of continuous flow reactors and advanced separation techniques to purify the final product .

Chemical Reactions Analysis

Types of Reactions

1-(Chloromethyl)cyclopentane-1-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form a carboxylic acid.

    Reduction: The aldehyde group can be reduced to form an alcohol.

    Substitution: The chloromethyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1-(Chloromethyl)cyclopentane-1-carbaldehyde is a valuable compound in scientific research due to its reactivity and versatility. It is used in:

Mechanism of Action

The mechanism of action of 1-(Chloromethyl)cyclopentane-1-carbaldehyde involves its reactivity towards nucleophiles and electrophiles. The aldehyde group can form Schiff bases with amines, while the chloromethyl group can undergo nucleophilic substitution. These reactions are facilitated by the electron-withdrawing nature of the formyl group, which increases the electrophilicity of the chloromethyl carbon .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to the presence of both a chloromethyl and an aldehyde group on the same carbon atom. This dual functionality allows it to participate in a wide range of chemical reactions, making it a versatile intermediate in organic synthesis .

Properties

Molecular Formula

C7H11ClO

Molecular Weight

146.61 g/mol

IUPAC Name

1-(chloromethyl)cyclopentane-1-carbaldehyde

InChI

InChI=1S/C7H11ClO/c8-5-7(6-9)3-1-2-4-7/h6H,1-5H2

InChI Key

CLIBRIJIBKSVML-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C1)(CCl)C=O

Origin of Product

United States

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